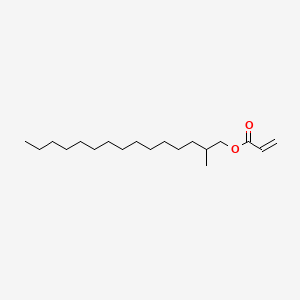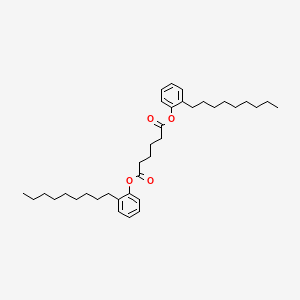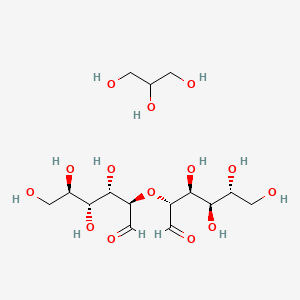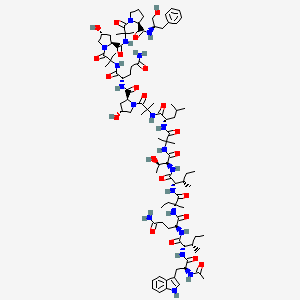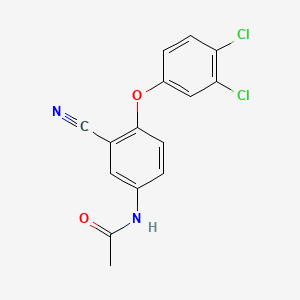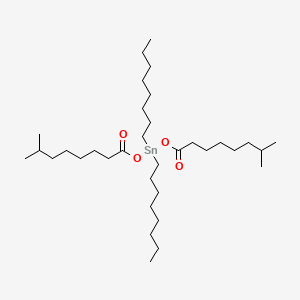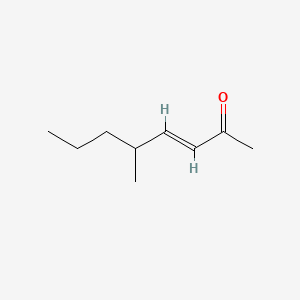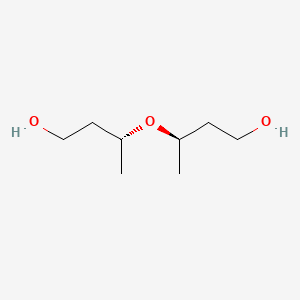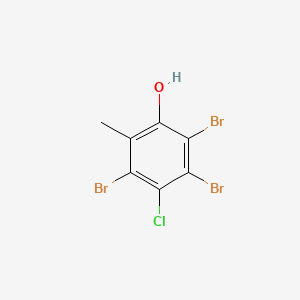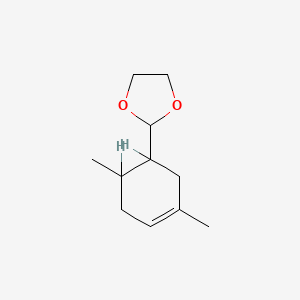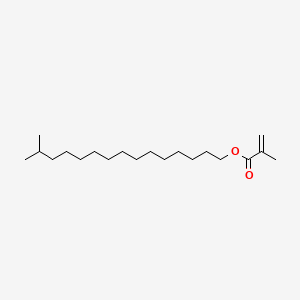
Isohexadecyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isohexadecyl methacrylate is an organic compound with the molecular formula C20H38O2 and a molecular weight of 310.50 g/mol. It is a methacrylate ester, specifically the ester of methacrylic acid and isohexadecyl alcohol. This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isohexadecyl methacrylate can be synthesized through the esterification of methacrylic acid with isohexadecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction . The reaction can be represented as follows:
Methacrylic Acid+Isohexadecyl Alcohol→Isohexadecyl Methacrylate+Water
Industrial Production Methods
Industrial production of methacrylate esters, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid. The methacrylic acid is subsequently esterified with isohexadecyl alcohol to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
Isohexadecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymethacrylate, a type of plastic.
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed back to methacrylic acid and isohexadecyl alcohol under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) in solvents like 1,4-dioxane.
Esterification: Catalyzed by sulfuric acid under reflux conditions.
Hydrolysis: Carried out in the presence of strong acids or bases.
Major Products Formed
Polymerization: Polymethacrylate.
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Methacrylic acid and isohexadecyl alcohol.
Aplicaciones Científicas De Investigación
Isohexadecyl methacrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymethacrylate polymers.
Biology: Utilized in the preparation of biocompatible materials for medical applications.
Medicine: Employed in the development of drug delivery systems and biomedical devices.
Industry: Used in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and durability.
Mecanismo De Acción
The primary mechanism of action for isohexadecyl methacrylate involves its polymerization to form polymethacrylate. The polymerization process is initiated by free radicals, which react with the double bond in the methacrylate group, leading to the formation of long polymer chains . The resulting polymethacrylate exhibits unique properties such as high transparency, chemical resistance, and mechanical strength .
Comparación Con Compuestos Similares
Similar Compounds
Methyl methacrylate: A widely used methacrylate ester with similar polymerization properties.
Ethyl methacrylate: Another methacrylate ester with comparable chemical behavior.
Butyl methacrylate: Known for its flexibility and impact resistance.
Uniqueness
Isohexadecyl methacrylate is unique due to its long isohexadecyl chain, which imparts distinct hydrophobic properties and enhances the chemical resistance of the resulting polymers. This makes it particularly suitable for applications requiring durable and water-resistant materials .
Propiedades
Número CAS |
94247-09-3 |
|---|---|
Fórmula molecular |
C20H38O2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
14-methylpentadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H38O2/c1-18(2)16-14-12-10-8-6-5-7-9-11-13-15-17-22-20(21)19(3)4/h18H,3,5-17H2,1-2,4H3 |
Clave InChI |
QXGPXZCIAWJCJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


